![molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1](/img/no-structure.png)

HISTIDINE, L-, [CARBOXYL-14C]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

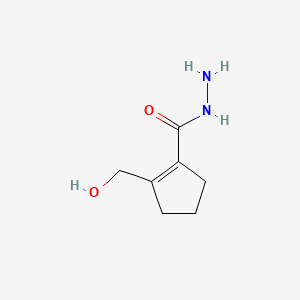

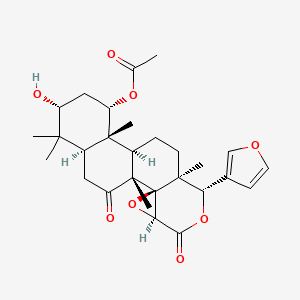

L-Histidine (HIS) is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group (which is in the protonated –NH3+ form under biological conditions), a carboxylic acid group (which is in the deprotonated –COO− form under biological conditions), and an imidazole side chain (which is partially protonated), classifying it as a positively charged amino acid at physiological pH . It is also a precursor to histamine, a vital inflammatory agent in immune responses .

Synthesis Analysis

The synthesis of L-Histidine has been explored in various studies. For instance, a semi-organic crystal of the amino acid L-Histidine and hydrofluoric acid was synthesized and characterized . Another study numerically examined the structural, electronic, and optical properties of L-Histidine crystals using Density Functional Theory (DFT) simulations .Molecular Structure Analysis

The molecular structure of L-Histidine is C6H9N3O2 . It contains an imidazole ring in its side chain, which gives it unique properties . The monoclinic L-Histidine crystal is critical for protein structure and function .Chemical Reactions Analysis

Histidine is one of the strongest bases at physiological pH’s. It can often cross-react with many of the reagents used to modify Lys side chains . It reacts with reasonably high selectivity with diethyl pyrocarbonate .Physical And Chemical Properties Analysis

L-Histidine has an insulating band gap of approximately 4.38 eV . It is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV . It is also soluble in water .作用机制

未来方向

属性

CAS 编号 |

10413-69-1 |

|---|---|

产品名称 |

HISTIDINE, L-, [CARBOXYL-14C] |

分子式 |

C6H9N3O2 |

分子量 |

157.149 |

IUPAC 名称 |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |

InChI 键 |

HNDVDQJCIGZPNO-YDUYVQCESA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)N |

同义词 |

HISTIDINE, L-, [CARBOXYL-14C] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。